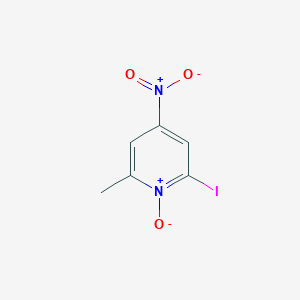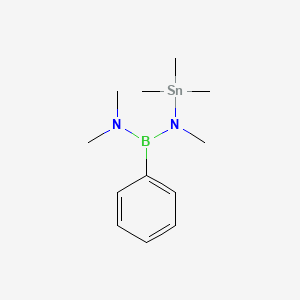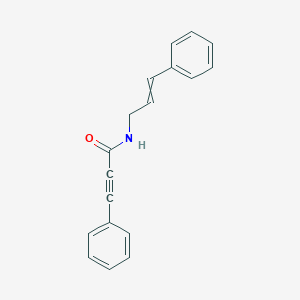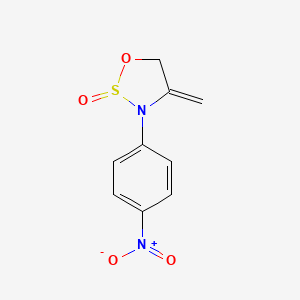
4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one is a heterocyclic compound that features a unique structure combining a nitrophenyl group with an oxathiazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one typically involves the reaction of 4-nitrobenzaldehyde with thiourea in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride
Substitution: Sodium methoxide or other nucleophiles
Major Products:
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
作用机制
The mechanism of action of 4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a crucial role in binding to these targets, while the oxathiazolidinone ring could influence the compound’s overall stability and reactivity.
相似化合物的比较
- 4-Methylidene-3-(4-chlorophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one
- 4-Methylidene-3-(4-methylphenyl)-1,2lambda~4~,3-oxathiazolidin-2-one
- 4-Methylidene-3-(4-fluorophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one
Comparison: Compared to its analogs, 4-Methylidene-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidin-2-one is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in synthetic chemistry.
属性
CAS 编号 |
60839-90-9 |
|---|---|
分子式 |
C9H8N2O4S |
分子量 |
240.24 g/mol |
IUPAC 名称 |
4-methylidene-3-(4-nitrophenyl)oxathiazolidine 2-oxide |
InChI |
InChI=1S/C9H8N2O4S/c1-7-6-15-16(14)10(7)8-2-4-9(5-3-8)11(12)13/h2-5H,1,6H2 |
InChI 键 |
LZOXOJMTMCWRBV-UHFFFAOYSA-N |
规范 SMILES |
C=C1COS(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)

![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
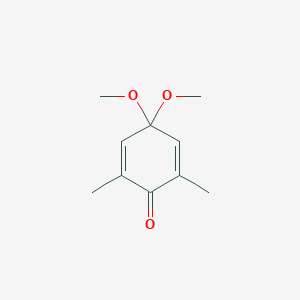
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
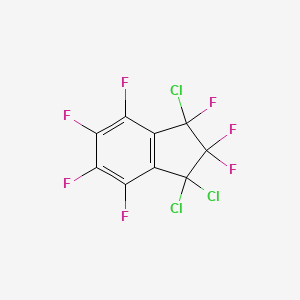
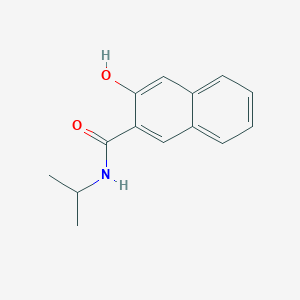
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
